molecular formula C9H7N3O B12271606 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B12271606
M. Wt: 173.17 g/mol
InChI Key: FUKGVISFPKIXQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at 50°C to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of fibroblast growth factor receptors, which play a role in cell proliferation and differentiation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit FGFR signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which in turn disrupts downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and invasion, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its ability to interact with FGFRs, while the carbonitrile group contributes to its overall stability and reactivity .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-8-3-2-7-6(4-10)5-11-9(7)12-8/h2-3,5H,1H3,(H,11,12)

InChI Key

FUKGVISFPKIXQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)C#N

Origin of Product

United States

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